![molecular formula C17H19FN4O4 B2590526 6-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 2319721-11-2](/img/structure/B2590526.png)
6-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
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Description
6-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C17H19FN4O4 and its molecular weight is 362.361. The purity is usually 95%.
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Scientific Research Applications
Anti-Tubercular Agents
This compound has been used in the design and synthesis of anti-tubercular agents . A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Anticancer Activity
Some benzoxazoles show potential anticancer activity . The newly synthesized benzoxazoles and their corresponding precursors were evaluated for cytotoxicity on human A-549 lung carcinoma cells and non-cancer HepaRG hepatocytes . Some of these new benzoxazoles show potential anticancer activity, while two of the intermediates show lung cancer selective properties at low concentrations where healthy cells are unaffected .
Cholinesterase Inhibitors
Although not directly related to the exact compound , similar structures have been used in the synthesis of acetyl and butyrylcholinesterase enzyme inhibitors . A library of fifteen synthetic 1,2,4-substituted triazoles was established and characterized for this purpose .
properties
IUPAC Name |
6-[4-[2-(2-fluorophenoxy)acetyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O4/c1-20-15(23)10-14(19-17(20)25)21-6-8-22(9-7-21)16(24)11-26-13-5-3-2-4-12(13)18/h2-5,10H,6-9,11H2,1H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCASTPYWTFMCAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione |
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